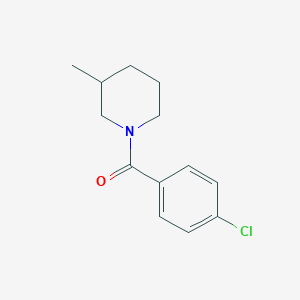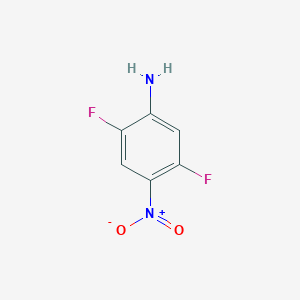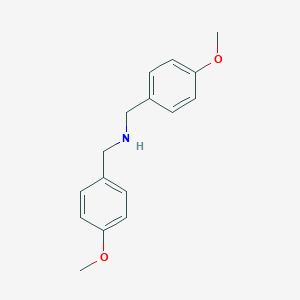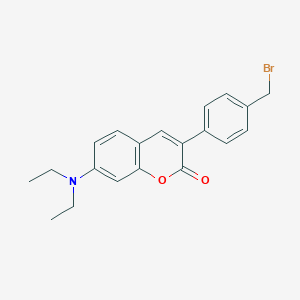
MPAC-Br
描述
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one, commonly referred to as MPAC-Br, is a highly sensitive fluorescent derivatization reagent. It is primarily used for the detection of carboxylic acids in high-performance liquid chromatography (HPLC). This compound is known for its strong fluorescence and longer wavelength emission compared to classical reagents.
科学研究应用
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a derivatization reagent for the detection of carboxylic acids in HPLC.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: Utilized in the development of fluorescent probes for diagnostic imaging.
Industry: Applied in the quality control of pharmaceuticals and other chemical products through HPLC analysis.
作用机制
Target of Action
MPAC-Br, also known as 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin or 3-[4-(BROMOMETHYL)PHENYL]-7-(DIETHYLAMINO)CHROMEN-2-ONE, is primarily used as a fluorescent derivatization reagent . Its primary targets are carboxylic acids . Carboxylic acids are ubiquitous in biological systems, playing crucial roles in numerous biochemical processes.
Mode of Action
This compound interacts with its targets (carboxylic acids) through a process known as derivatization . In this process, this compound reacts with carboxylic acids to form fluorescent derivatives. These derivatives can then be detected using high-performance liquid chromatography (HPLC), providing a sensitive method for the analysis of carboxylic acids .
Result of Action
The primary result of this compound’s action is the formation of fluorescent derivatives of carboxylic acids . These derivatives can be detected and quantified using HPLC, allowing for the sensitive and accurate analysis of carboxylic acids in a variety of sample types .
Action Environment
The efficacy and stability of this compound’s action can be influenced by various environmental factors. For instance, the derivatization reaction may be affected by the pH of the solution, the temperature, and the presence of other reactive substances. Under controlled laboratory conditions, these factors can be managed to ensure reliable results .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one involves the bromination of 3-[4-(methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle brominating agents and solvents.
化学反应分析
Types of Reactions
3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. This group is highly reactive and can be substituted with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.
Oxidation Products: The major product of oxidation is the corresponding carboxylic acid derivative.
相似化合物的比较
Similar Compounds
3-[4-(Methyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one: This compound is similar but lacks the bromomethyl group, making it less reactive for derivatization purposes.
4-(Bromomethyl)benzoic acid: Another bromomethyl-containing compound used for derivatization but lacks the fluorescent properties of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one.
Uniqueness
The uniqueness of 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one lies in its combination of a reactive bromomethyl group and strong fluorescent properties. This makes it highly effective for sensitive detection and analysis of carboxylic acids in various scientific and industrial applications.
属性
IUPAC Name |
3-[4-(bromomethyl)phenyl]-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2/c1-3-22(4-2)17-10-9-16-11-18(20(23)24-19(16)12-17)15-7-5-14(13-21)6-8-15/h5-12H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCCANMBFQWZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444207 | |
| Record name | MPAC-Br | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177093-58-2 | |
| Record name | MPAC-Br | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MPAC-Br interact with its target, and what are the downstream effects?
A1: this compound acts as a fluorescent derivatization reagent for carboxylic acids. [, ] This means it reacts with carboxylic acids to form fluorescent esters, which can then be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [] The derivatization process enhances the detectability of carboxylic acids, particularly fatty acids, allowing for sensitive analysis even at low concentrations.
Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight key spectroscopic characteristics. The excitation wavelength for MPAC-derivatized compounds is 403 nm, and the emission wavelength is 474 nm. [] These wavelengths are crucial for fluorescence detection in HPLC analysis. For the molecular formula and weight, you can refer to chemical databases or calculate them based on the compound's structure.
Q3: Has this compound demonstrated effectiveness in analyzing specific types of carboxylic acids?
A3: Yes, research indicates that this compound exhibits high sensitivity in analyzing medium and long-chain fatty acids. [] The derivatization process using this compound allows for the separation and quantification of these fatty acids via HPLC. [] The method's effectiveness for different chain lengths highlights its potential applications in lipidomics and related fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


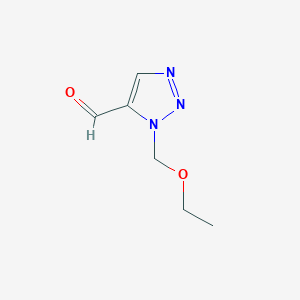
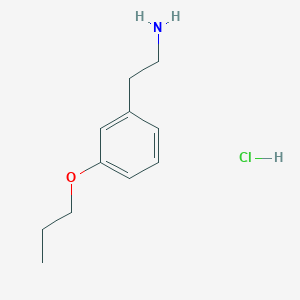
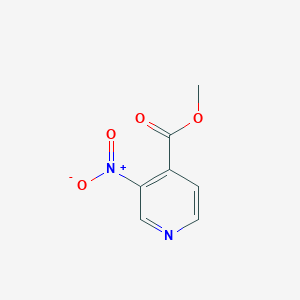
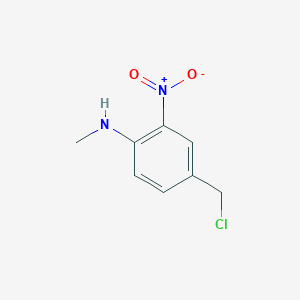
![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)
